REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][C:7]=1[CH3:8].S(=O)(=O)(O)O.[CH3:18]O>>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH3:18])=[O:11])[CH:5]=[CH:6][C:7]=1[CH3:8]
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Name
|
|
Quantity
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105.3 g
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Type
|
reactant
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Smiles
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FC=1C=C(C=CC1C)CC(=O)O
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Name
|
|
Quantity
|
740 mL
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Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
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9.9 mL
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 85° C. for 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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Water was added to the obtained residue
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (1 L)
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Type
|
WASH
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Details
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The organic layer was washed successively with water, aqueous sodium hydrogencarbonate solution, water and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |